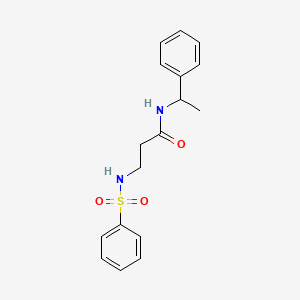

N~1~-(1-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonyl-amino acid derivatives involves various strategies, including palladium-catalyzed reactions and the use of sulfonamide moieties. For instance, the synthesis of N-aminosulfamide peptide mimics through alkylation of aza-sulfurylglycinyl peptides demonstrates a method for incorporating sulfonyl groups into amino acids, which could be adapted for synthesizing compounds similar to N1-(1-phenylethyl)-N3-(phenylsulfonyl)-beta-alaninamide (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Molecular Structure Analysis

The molecular structure of compounds containing phenylsulfonyl and beta-alanine moieties has been characterized by X-ray diffraction techniques. These studies reveal the square-planar geometry around metal centers when coordinated with such ligands, providing insight into the spatial arrangement and potential reactivity of the N1-(1-phenylethyl)-N3-(phenylsulfonyl)-beta-alaninamide molecule (Corradi et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of phenylsulfonyl-containing compounds can be influenced by their structural characteristics. For example, the presence of sulfonyl groups adjacent to amino functionalities can enable specific reactions, such as the Pictet-Spengler condensation, which could potentially be applied in the synthesis or modification of N1-(1-phenylethyl)-N3-(phenylsulfonyl)-beta-alaninamide (Silveira, Bernardi, Braga, & Kaufman, 1999).

Physical Properties Analysis

The physical properties of compounds similar to N1-(1-phenylethyl)-N3-(phenylsulfonyl)-beta-alaninamide, such as solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceuticals. For instance, the crystallization behavior of palladium complexes with N-sulfonylamino acids provides valuable information on the solid-state properties that could be relevant for the compound (Corradi et al., 1994).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other functional groups, stability under various conditions, and potential for undergoing specific chemical transformations, is essential for the application of N1-(1-phenylethyl)-N3-(phenylsulfonyl)-beta-alaninamide. The synthesis and characterization of N-aminosulfamide peptide mimics indicate how sulfonyl and amino functionalities interact, shedding light on the chemical behavior of similar compounds (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Applications De Recherche Scientifique

Structural Analogues and Related Compounds in Research

Indolylarylsulfones in HIV Research : Indolylarylsulfones, which share structural features such as sulfonyl and amide groups with "N1-(1-phenylethyl)-N3-(phenylsulfonyl)-beta-alaninamide," have been analyzed for their potent inhibitory effects on human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase. These studies highlight the importance of sulfonyl and amide functionalities in designing compounds for potential therapeutic applications, particularly in AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

β-Alanine in Plant Metabolism : β-Alanine, a component of the name "N1-(1-phenylethyl)-N3-(phenylsulfonyl)-beta-alaninamide," plays a significant role in plant metabolism, including in the synthesis of pantothenate (vitamin B5) and involvement in stress responses and ethylene production. This suggests that compounds related to β-alanine could have applications in agricultural biotechnology and plant sciences (Parthasarathy, Savka, & Hudson, 2019).

Nitrogen Heterocycles in Pharmaceuticals : The role of nitrogen heterocycles, a structural feature that may be related to the compound , is critical in pharmaceuticals. A significant portion of FDA-approved drugs contains nitrogen heterocycles, underlining their importance in drug design and therapeutic applications (Vitaku, Smith, & Njardarson, 2014).

Orientations Futures

The future directions for “N~1~-(1-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide” and related compounds could involve further exploration of their potential in the treatment of neurodegenerative disorders . More research is needed to fully understand their properties and potential applications.

Mécanisme D'action

Mode of Action

The exact mode of action of N1-(1-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide is currently unknown due to the lack of specific studies on this compound . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N1-(1-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide . .

Propriétés

IUPAC Name |

3-(benzenesulfonamido)-N-(1-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-14(15-8-4-2-5-9-15)19-17(20)12-13-18-23(21,22)16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYARFBVBJPGYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Phenylethyl)-3-[(phenylsulfonyl)amino]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)

![N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4625265.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)

![4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4625284.png)

![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)

![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)

![2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4625307.png)

![N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)

![N~1~-cyclopropyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4625321.png)

![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625338.png)

![6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4625346.png)